molecular formula C16H18N2O5S B1206728 Penicillin G sulfoxide CAS No. 4052-54-4

Penicillin G sulfoxide

Cat. No.: B1206728
CAS No.: 4052-54-4
M. Wt: 350.4 g/mol
InChI Key: FCZNNHHXCFARDY-WQRUCBPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillin G sulfoxide is a derivative of penicillin G, a widely used antibiotic It is characterized by the presence of a sulfoxide group, which is an oxidized form of the sulfur atom in the penicillin molecule This compound retains the core β-lactam ring structure that is essential for its antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G sulfoxide can be synthesized through the oxidation of penicillin G. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective oxidation of the sulfur atom to form the sulfoxide group without affecting the β-lactam ring.

Industrial Production Methods: In industrial settings, the production of this compound involves the fermentation of Penicillium chrysogenum to produce penicillin G, followed by chemical oxidation. The fermentation process is optimized to yield high concentrations of penicillin G, which is then subjected to oxidation using suitable oxidizing agents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: Penicillin G sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

    Reduction: The sulfoxide group can be reduced back to the thioether form.

    Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Penicillin G sulfone.

    Reduction: Penicillin G.

    Substitution: Various substituted penicillin derivatives.

Scientific Research Applications

Penicillin G sulfoxide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of sulfoxides and the stability of β-lactam antibiotics.

    Biology: Investigated for its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.

    Medicine: Explored for its antibacterial properties and potential use in treating infections caused by resistant bacteria.

    Industry: Utilized in the development of new antibiotics and as an intermediate in the synthesis of other β-lactam antibiotics.

Mechanism of Action

Penicillin G sulfoxide exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This leads to cell lysis mediated by bacterial autolytic enzymes such as autolysins. The presence of the sulfoxide group may enhance the stability of the compound and its binding affinity to PBPs, making it effective against certain resistant bacterial strains.

Comparison with Similar Compounds

    Penicillin G: The parent compound, lacks the sulfoxide group.

    Penicillin G sulfone: An oxidized form with a sulfone group.

    Amoxicillin: A β-lactam antibiotic with a similar core structure but different side chains.

Uniqueness: Penicillin G sulfoxide is unique due to the presence of the sulfoxide group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This modification can enhance its stability and potentially improve its efficacy against resistant bacteria.

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24(16)23)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNNHHXCFARDY-WQRUCBPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105936
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4052-54-4, 34104-15-9, 52248-38-1
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4052-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin G sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylpenicillin S-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylpenicillin R-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052248381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [2S-(2α,4α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penicillin G sulfoxide
Reactant of Route 2
Reactant of Route 2
Penicillin G sulfoxide
Reactant of Route 3
Penicillin G sulfoxide
Reactant of Route 4
Reactant of Route 4
Penicillin G sulfoxide
Reactant of Route 5
Penicillin G sulfoxide
Reactant of Route 6
Penicillin G sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.